molecular formula C14H17N5O4S B11492245 3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid

3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B11492245
M. Wt: 351.38 g/mol
InChI Key: XMGACUPBWMKXJG-UHFFFAOYSA-N
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Description

3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a triazole ring, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a suitable thiol compound under basic conditions.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Coupling with Methoxyphenyl Group: The final step involves coupling the acetylated triazole with a methoxyphenyl propanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Biochemistry: The compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, potentially inhibiting metalloenzymes. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid is unique due to its combination of a triazole ring, a sulfanyl group, and a methoxyphenyl group. This combination of functional groups provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

Molecular Formula

C14H17N5O4S

Molecular Weight

351.38 g/mol

IUPAC Name

3-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C14H17N5O4S/c1-23-9-4-2-8(3-5-9)10(6-12(21)22)16-11(20)7-24-14-17-13(15)18-19-14/h2-5,10H,6-7H2,1H3,(H,16,20)(H,21,22)(H3,15,17,18,19)

InChI Key

XMGACUPBWMKXJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=NNC(=N2)N

Origin of Product

United States

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